

Potential off-target effects of Enpatoran (M5049)

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Compound of Interest

Compound Name: Enpatoran

Cat. No.: B3325347

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Enpatoran (M5049) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of **Enpatoran** (M5049). The information is intended to assist researchers in interpreting their experimental results and addressing potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Enpatoran** (M5049)?

Enpatoran is a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).^{[1][2]} Its mechanism involves binding to and stabilizing the dimeric TLR7 and TLR8 receptors in their inactive state, thereby preventing the binding of ssRNA ligands and subsequent downstream inflammatory signaling.^[1]

Q2: What is the known selectivity profile of **Enpatoran**?

Enpatoran has demonstrated high selectivity for TLR7 and TLR8. In preclinical studies, it did not show significant activity against other endosomal Toll-like receptors, namely TLR3 and TLR9.^[1]

Q3: Is there publicly available data on **Enpatoran**'s activity against a broad panel of off-target proteins (e.g., kinases, GPCRs, ion channels)?

As of the latest available information, comprehensive screening data of **Enpatoran** against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels (such as a Eurofins SafetyScreen panel) has not been made publicly available in peer-reviewed literature or supplementary materials. The primary focus of published preclinical data has been on its on-target TLR7/8 activity and selectivity against other TLR family members.

Q4: What are the reported clinical safety findings for **Enpatoran**?

Phase I and Phase II clinical trials in healthy volunteers and patients with conditions like lupus erythematosus and COVID-19 have shown that **Enpatoran** is generally well-tolerated.^{[1][3][4][5]} No significant dose-limiting adverse events or major safety signals have been reported at the doses studied.^{[1][4]}

Q5: My experimental results with **Enpatoran** are not what I expected. Could this be due to off-target effects?

While **Enpatoran** is reported to be highly selective for TLR7 and TLR8, unexpected results in a cellular or in vivo model could stem from several factors:

- Cell-type specific expression of TLR7 and TLR8: The relative expression levels of TLR7 and TLR8 can vary significantly between different cell types and species, which may influence the observed potency and downstream effects of **Enpatoran**.
- Complex downstream signaling: TLR7 and TLR8 signaling pathways are complex and can interact with other cellular pathways. The net effect of **Enpatoran** treatment may be influenced by the specific cellular context and other active signaling cascades.
- Unknown Off-Target Effects: Although not publicly detailed, the possibility of interactions with other cellular proteins cannot be entirely ruled out without comprehensive screening data. If you observe a consistent, unexpected phenotype, it is advisable to consider potential off-target activities and, if possible, use orthogonal approaches to validate your findings.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Variability in Potency (IC50) Between Different Cell Lines	Different cell lines can have varying expression levels of TLR7 and TLR8. The specific TLR7/8 agonist used and its concentration can also influence the apparent potency of Enpatoran.	1. Confirm the expression of TLR7 and TLR8 in your cell lines of interest using techniques like qPCR or Western blotting.2. Perform a dose-response curve for your TLR agonist to ensure you are using a concentration in the linear range of the response.3. Consider using a positive control compound with a known mechanism of action in your assay system.
Unexpected Phenotype Observed in a Specific Cell Type	This could be due to the unique signaling network of that cell type downstream of TLR7/8, or a potential unknown off-target effect.	1. Map out the known downstream signaling pathways of TLR7 and TLR8 in your cell type to identify potential nodes of interaction with other pathways.2. Use a structurally unrelated TLR7/8 antagonist as a comparator to see if the unexpected phenotype is specific to Enpatoran.3. If a specific off-target is suspected based on the phenotype, investigate the expression and activity of that target in your system.
Inconsistent Results in In Vivo Models	Pharmacokinetic and pharmacodynamic (PK/PD) properties of Enpatoran can vary between species. The disease model itself may have complexities not fully	1. Consult published literature for the known PK/PD profile of Enpatoran in your animal model to ensure appropriate dosing and administration schedule.2. Characterize the role of TLR7 and TLR8 in your

dependent on TLR7/8 signaling.

specific in vivo model to confirm it is a relevant target.³. Include appropriate vehicle and positive controls in your study design.

Data Summary

On-Target Potency of Enpatoran (M5049)

Target	Assay System	IC50 (nM)	Reference
Human TLR7	HEK293 cells	11.1	[6]
Human TLR8	HEK293 cells	24.1	[6]

Selectivity of Enpatoran (M5049) Against Other TLRs

Target	Activity	Reference
TLR3	Inactive	[6]
TLR4	Inactive	[6]
TLR9	Inactive	[6]

Experimental Protocols

Note: Detailed experimental protocols for off-target screening panels are proprietary to the contract research organizations that perform them (e.g., Eurofins). The following are generalized methodologies for key assays used to characterize **Enpatoran**'s on-target activity.

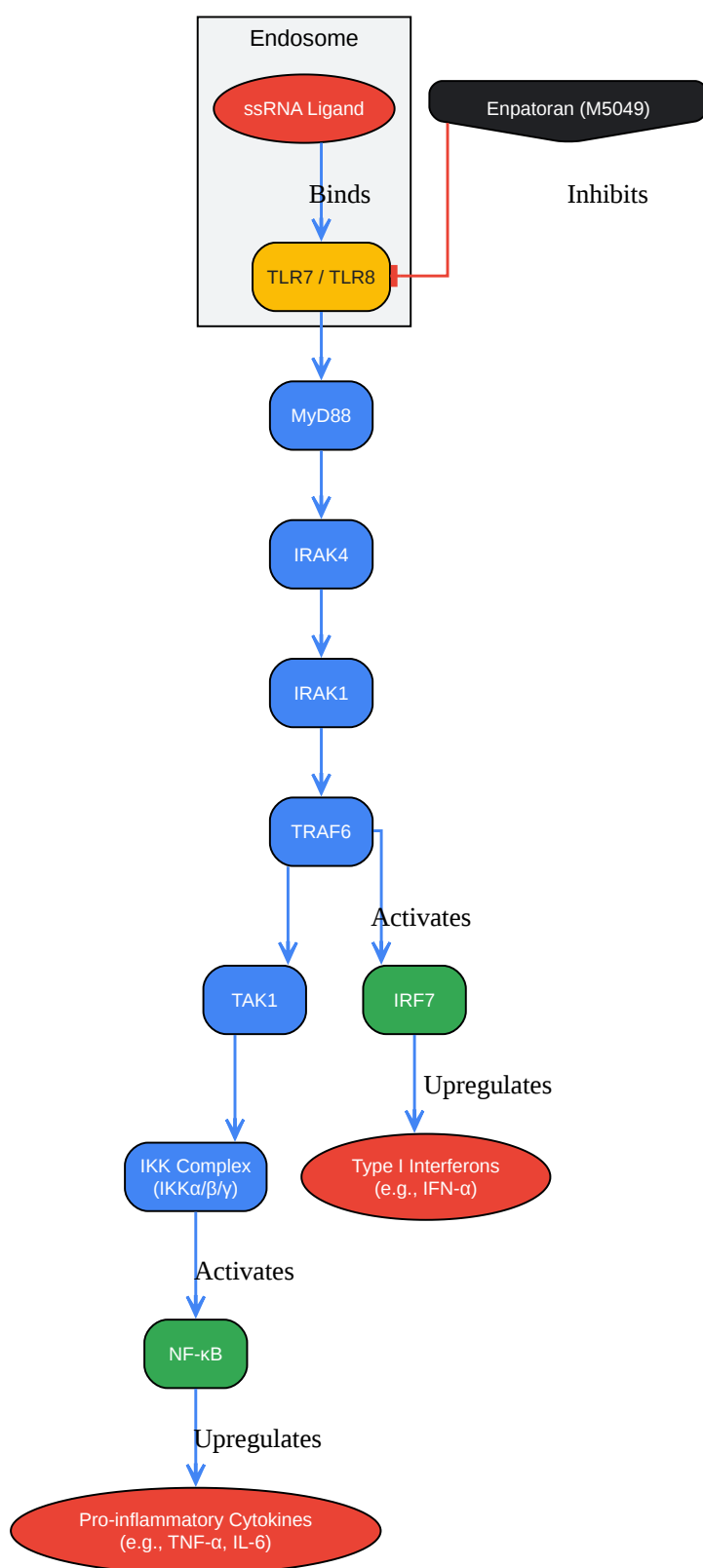
HEK-Blue™ TLR7/8 Reporter Assay (General Protocol)

This assay is used to determine the potency of **Enpatoran** in inhibiting TLR7 and TLR8 signaling.

- Cell Culture: HEK-Blue™ hTLR7 or hTLR8 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.

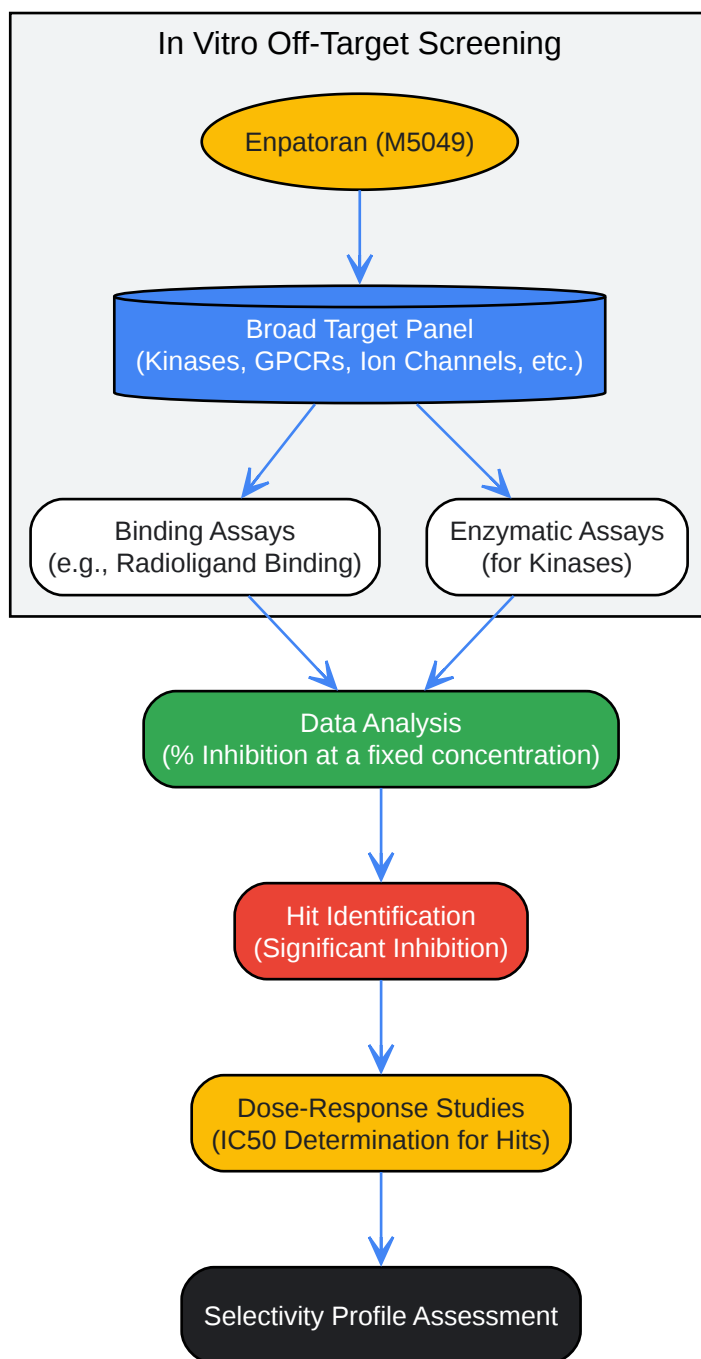
- Assay Preparation: Cells are seeded into 96-well plates.
- Compound Treatment: A serial dilution of **Enpatoran** is prepared and added to the cells.
- Agonist Stimulation: A known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., R848 or ssRNA) is added to the wells to stimulate the receptors.
- Incubation: The plates are incubated for a specified period (e.g., 16-24 hours) to allow for SEAP expression.
- Detection: A substrate for SEAP (e.g., QUANTI-Blue™) is added to the cell culture supernatant, and the colorimetric change is measured using a spectrophotometer.
- Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows



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Caption: TLR7/8 signaling pathway and the inhibitory action of **Enpatoran**.



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Caption: General workflow for in vitro off-target liability screening.

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